molecular formula C12H20O B1343064 Dodecahydrodibenzofuran CAS No. 13054-98-3

Dodecahydrodibenzofuran

Cat. No. B1343064
CAS RN: 13054-98-3
M. Wt: 180.29 g/mol
InChI Key: XTDNMGZRUWMVLT-UHFFFAOYSA-N
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Description

Dodecahydrodibenzofuran (DHD) is a heterocyclic aromatic compound that has been used in a variety of scientific research applications. It is composed of an aromatic ring with twelve carbon atoms, and is highly stable and insoluble in water. DHD has become increasingly popular in the scientific community due to its unique properties, and its potential for use in a variety of research areas. In

Scientific Research Applications

Biosynthesis and Environmental Applications

  • Biosynthesis of Dibenzofuran Derivatives : A study highlighted the biosynthesis of 1,2-dihydroxydibenzofuran from dibenzofuran by Escherichia coli expressing phenol hydroxylase, demonstrating an efficient biosynthesis process using magnetically immobilized cells in biphasic systems. This method showed a significant improvement in biosynthesis activity compared to aqueous systems, indicating its potential for enhancing the productivity of dibenzofuran derivatives (Shi et al., 2015).

Chemical Synthesis and Material Science

  • Dodecaborate-Functionalized Anchor Dyes : Dodecaborate-substituted dyes were synthesized for applications in cyclodextrin-based indicator displacement, showing marked changes in photophysical properties upon complexation with cyclodextrins. This illustrates the utility of dodecahydrodibenzofuran derivatives in developing sensitive reporter pairs for chemical sensing and molecular recognition applications (Assaf et al., 2016).

Anticancer Applications

  • Novel Anticancer Agents : JBIR-23 and JBIR-24, compounds with a dodecahydrodibenzo[b,d]furan skeleton, were isolated from Streptomyces sp. AK-AB27 and demonstrated cytotoxic effects against several malignant pleural mesothelioma (MPM) cell lines. This finding suggests that this compound derivatives may serve as a basis for developing new anticancer agents (Motohashi et al., 2009).

Antioxidative and Antimicrobial Applications

  • Antibacterial and Antioxidant Activities : Research on dodecyl gallate, a derivative related to this compound, highlighted its antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and potent antioxidant properties. This underscores the potential of this compound derivatives in antimicrobial and antioxidant applications (Kubo et al., 2003).

Safety and Hazards

Dodecahydrodibenzofuran can be harmful if swallowed and can cause skin and eye irritation. It is also toxic to aquatic life .

properties

IUPAC Name

1,2,3,4,4a,5a,6,7,8,9,9a,9b-dodecahydrodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h9-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDNMGZRUWMVLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3CCCCC3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dodecahydrodibenzofuran
Reactant of Route 2
Dodecahydrodibenzofuran
Reactant of Route 3
Dodecahydrodibenzofuran
Reactant of Route 4
Dodecahydrodibenzofuran
Reactant of Route 5
Dodecahydrodibenzofuran
Reactant of Route 6
Dodecahydrodibenzofuran

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